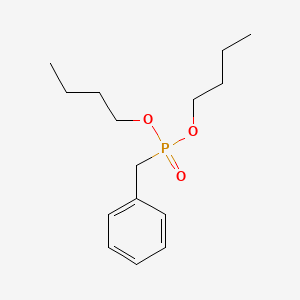

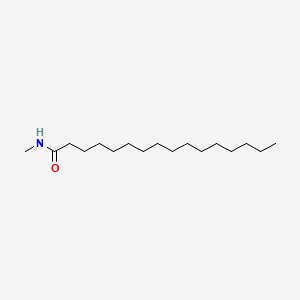

![molecular formula C26H14 B1619323 Dibenzo[b,ghi]perylene CAS No. 5869-30-7](/img/structure/B1619323.png)

Dibenzo[b,ghi]perylene

Vue d'ensemble

Description

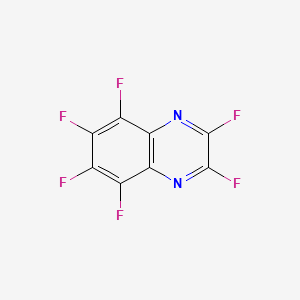

Dibenzo[b,ghi]perylene is a polycyclic aromatic hydrocarbon . It has the molecular formula C26H14 . Its average mass is 326.389 Da and its monoisotopic mass is 326.109558 Da . It is part of a group of high molecular weight polycyclic aromatic hydrocarbons .

Synthesis Analysis

Dibenzo[b,ghi]perylene derivatives can be synthesized from 2,7-dihydroxynaphthalene via intermolecular oxidative coupling followed by a condensation reaction . This process results in a new class of pyridazine fused aromatics, 1,2-diazabenzo[b,ghi]perylenes .Molecular Structure Analysis

The molecular structure of Dibenzo[b,ghi]perylene is characterized by its formula C26H14 . The orientation of the lone-pair of electrons toward the aromatic core is expected to have a great effect on the electronic structures and energy levels .Chemical Reactions Analysis

The introduction of electron-withdrawing nitrogen atoms and imide groups stabilizes the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in 7,8-diazabenzo[b,ghi]perylene (DABP) and 7,8-diazabenzo[b,ghi]peryleneimide (DABPIm) .Physical And Chemical Properties Analysis

Dibenzo[b,ghi]perylene has a molecular formula of C26H14 and an average mass of 326.389 Da . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

1. Identification in Fuel Products

Dibenzo[b,ghi]perylene has been identified as a product of supercritical reaction environments, specifically in the pyrolysis products of toluene and Fischer-Tropsch synthetic jet fuel. This identification was facilitated by high-pressure liquid chromatography combined with ultraviolet-visible (UV) diode-array and mass spectrometric detection (Oña & Wornat, 2008).

2. Study of Photooxygenation Processes

Research has explored the photooxygenation of dibenzo[a,j]perylene, a compound closely related to dibenzo[b,ghi]perylene, demonstrating the structural behavior of these hydrocarbons under specific conditions. This study provides insights into the photochemical reactions of polycyclic aromatic hydrocarbons (Kajiwara, Fujisawa, Ohno, & Harada, 1979).

3. Fluorescent Applications

Dibenzo[b,ghi]perylene derivatives have been synthesized for their fluorescent properties. These compounds exhibit high fluorescence in solutions and are potential candidates for applications in fluorescence-based technologies (Głodek, Makal, & Plażuk, 2018).

4. Solvent Polarity Probes

The compound has been evaluated as a potential solvent polarity probe. Its fluorescence emission spectra change systematically with variations in solvent polarity, making it useful in studies involving solvent-solute interactions (Tucker, Acree, Fetzer, & Mitchell, 1993).

5. Biodegradation Studies

Dibenzo[b,ghi]perylene's biodegradation has been studied, especially in the context of nanobioremediation using yeast consortium and ZnO nanoparticles. This research is significant for understanding the environmental impact and breakdown of such complex hydrocarbons (Mandal, Ojha, & Das, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

heptacyclo[12.12.0.02,11.03,8.04,25.017,26.018,23]hexacosa-1(14),2(11),3(8),4,6,9,12,15,17(26),18,20,22,24-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14/c1-2-6-19-18(4-1)14-22-20-7-3-5-15-8-9-16-10-11-17-12-13-21(19)26(22)25(17)24(16)23(15)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVJOTZHJJLMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC6=C5C7=C(C=C6)C=CC(=C74)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207387 | |

| Record name | Dibenzo(b,ghi)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[b,ghi]perylene | |

CAS RN |

5869-30-7 | |

| Record name | Dibenzo(b,ghi)perylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005869307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,ghi)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B1619254.png)

![Bicyclo[2.2.2]octan-1-ol](/img/structure/B1619259.png)